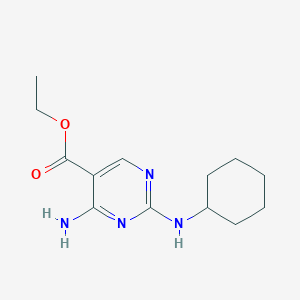
Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate, also known as EAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EAC is a pyrimidine derivative that has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Scientific Research Applications
Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has been found to have several scientific research applications, particularly in the field of medicinal chemistry. It has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has also been studied for its potential use as an anticonvulsant, anti-epileptic, and anti-microbial agent. In addition, Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the reverse transcriptase enzyme. In addition, Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has been found to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has been found to have several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has also been found to inhibit the proliferation of cancer cells by inducing apoptosis. In addition, Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate in lab experiments is its low toxicity. Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has been found to have a low toxicity profile in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research related to Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate. One area of interest is the development of Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate in combination with other therapeutic agents for the treatment of various diseases. In addition, further studies are needed to elucidate the exact mechanism of action of Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate and its potential use in the treatment of neurodegenerative disorders.
Conclusion:
In conclusion, Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, advantages, limitations, and future directions related to Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate have been discussed in this paper. Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has been found to have several biochemical and physiological effects and has potential applications in the treatment of various diseases. Further research is needed to fully understand the potential of Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate as a therapeutic agent.
Synthesis Methods
Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate can be synthesized using various methods, including the Biginelli reaction, which involves the condensation of ethyl acetoacetate, cyclohexylamine, and urea. Another method involves the reaction of ethyl cyanoacetate, cyclohexylamine, and guanidine carbonate. The synthesis of Ethyl 4-amino-2-(cyclohexylamino)-5-pyrimidinecarboxylate has also been achieved using microwave-assisted reactions and solvent-free conditions.
properties
Molecular Formula |
C13H20N4O2 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 4-amino-2-(cyclohexylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H20N4O2/c1-2-19-12(18)10-8-15-13(17-11(10)14)16-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H3,14,15,16,17) |
InChI Key |
ZQPJUJMVCDHLKP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1N)NC2CCCCC2 |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorobenzyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276459.png)
![6-(3-Fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276466.png)
![6-(3-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276467.png)
![6-(2-Methylphenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276468.png)
![3-(3,4-Dimethoxybenzyl)-6-[2-(4-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276471.png)
![3-[(4-Methylphenoxy)methyl]-6-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276479.png)
![3-[(4-Methylphenoxy)methyl]-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276480.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276482.png)
![3-[(4-Methylphenoxy)methyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276483.png)
![N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B276484.png)
![6-(3-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276485.png)
![6-(2-Ethoxyphenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276486.png)
![3-[(4-Methylphenoxy)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276487.png)
![3-Butyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276488.png)